Methyl indoline-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHOJQKDISHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-40-7 | |
| Record name | methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl indoline-4-carboxylate hydrochloride is an indole derivative that exhibits a diverse range of biological activities, making it a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Overview of this compound
This compound is characterized by its indole scaffold, which is known for its versatility in biological applications. Indole derivatives have been implicated in various biochemical pathways and have shown efficacy against numerous diseases, including cancer and infectious diseases.
Target Interactions
this compound interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to bind with high affinity to multiple receptors, influencing various cellular processes. For instance, it may impact the activity of the aryl hydrocarbon receptor (AhR), which is crucial for regulating gene expression in response to environmental stimuli.
Biochemical Pathways
The compound is involved in several biochemical pathways, demonstrating activities such as:
- Antiviral : Inhibitory effects against viruses like Influenza A have been noted, suggesting potential antiviral properties.
- Anticancer : Similar compounds have shown cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial : The compound exhibits antimicrobial activities, contributing to its potential use in treating infections .
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells
In one study, methyl indoline derivatives were tested against various cancer cell lines, showing significant cytotoxicity. Compounds similar to methyl indoline-4-carboxylate exhibited IC50 values as low as 6.10 μM against MCF-7 cells, indicating strong anticancer potential . -
Antiviral Activity Evaluation
Research has demonstrated that certain indole derivatives inhibit the replication of Influenza A virus effectively. The mechanism involves interference with viral protein synthesis and cellular entry processes. -
Neuroprotective Effects
Indole derivatives have been recognized for their neuroprotective properties, particularly in models of oxidative stress-related neurodegeneration. Compounds have shown to mitigate neuronal damage by enhancing antioxidant defenses .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Methyl indoline-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential in enhancing drug efficacy and specificity. For instance, research has shown that compounds derived from this molecule exhibit promising antibacterial properties against multidrug-resistant strains of bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae .
Case Study: Antibacterial Activity
A study evaluated a series of indole core derivatives, including those based on this compound. The results indicated that several derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 μg/ml against resistant bacterial strains, showcasing their potential as effective antibacterial agents .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that are designed to be more environmentally friendly while maintaining efficacy against pests .
Biochemical Research
Studies on Enzyme Activity
Researchers employ this compound in biochemical studies to investigate enzyme activity and metabolic pathways. This research aids in understanding various biological processes and the mechanisms underlying diseases .
Material Science
Advanced Materials Development
The unique chemical properties of this compound make it an attractive candidate for creating advanced materials, including polymers and coatings. Its application in material science is still under exploration, but initial findings suggest potential for innovative uses .
Flavor and Fragrance Industry
Aromatic Properties
This compound is also being investigated for its aromatic properties, making it suitable for use in flavoring agents and perfumes. Its natural scent profile could provide an alternative to synthetic fragrances .
Data Table: Applications Overview
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
- Structural Isomerism : Methyl isoindoline-4-carboxylate hydrochloride shares the same molecular formula as the target compound but differs in ring connectivity, leading to distinct electronic and steric profiles .
- Positional Isomerism : Methyl indoline-6-carboxylate hydrochloride demonstrates how ester group placement impacts biological activity and solubility .
- Simpler Analogs : 4-Methylindoline hydrochloride lacks the ester group, resulting in reduced polarity and molecular weight .
Functional Group Modifications
Table 2: Derivatives with Modified Ester Groups
Key Observations:
- Ester group substitutions (e.g., chloropyridinyl) enhance biological activity, as seen in antiviral applications .
- Natural product analogs, such as terpene esters, highlight the versatility of ester functionalities in diverse chemical contexts .
Pharmacological Potential
- Enzyme Inhibition : Indoline carboxylates exhibit promise as protease inhibitors. For example, 5-chloropyridin-3-yl indoline-4-carboxylate inhibits SARS-CoV-2 3CLpro with high potency .
- Safety Profile : this compound is classified as hazardous (H302: harmful if swallowed; H315: causes skin irritation), necessitating careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl indoline-4-carboxylate hydrochloride generally proceeds through multi-step organic reactions starting from indole or indoline derivatives. The key steps involve:
Cyclization and Functionalization of Indole Derivatives:
The initial step often involves the cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic catalysis to form the indoline ring system. For example, phenyl hydrazine or para-substituted phenyl hydrazine hydrochloride condenses with methyl isopropyl ketone in an alcohol solvent catalyzed by sulfuric acid, yielding 2,3,3-trimethylindoline derivatives.Esterification at the 4-Position:
The introduction of the methyl carboxylate group at the 4-position of the indoline ring is commonly achieved through esterification reactions or by starting with precursors already bearing the ester function. Selective saponification methods can be employed to maintain the methyl ester intact while removing other protecting groups.Formation of Hydrochloride Salt:
The free base methyl indoline-4-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and enhancing the compound's stability and solubility.
Representative Preparation Method
A typical laboratory synthesis involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Phenyl hydrazine hydrochloride + methyl isopropyl ketone, sulfuric acid catalyst, alcohol solvent, reflux | Condensation and cyclization to form 2,3,3-trimethylindoline derivative |
| 2 | Neutralization with alkali, filtration | Removal of salts and impurities |
| 3 | Addition of acid-binding agent, dropwise addition of dimethyl sulfate | Methylation to form 1,3,3-trimethyl-2-methylene indoline derivatives |
| 4 | Acid catalytic condensation with aldehyde derivatives | Formation of the target indoline compound |
| 5 | Treatment with hydrochloric acid | Conversion to hydrochloride salt form for isolation |
This method is advantageous for its one-pot operation, high yield, and reduced wastewater generation.
Selective Ester Hydrolysis and Protection Strategies
In some synthetic schemes, protecting groups such as toluoyl esters are used to mask reactive sites during intermediate steps. Selective deprotection is achieved by employing weaker bases than hydroxide, which allows for the removal of protecting groups without hydrolyzing the methyl carboxylate ester. This approach ensures the integrity of the methyl ester function crucial for the final product.
Industrial Production Considerations
Industrial-scale synthesis optimizes reaction parameters such as temperature, solvent choice, catalyst concentration, and purification techniques (e.g., recrystallization) to maximize yield and purity while minimizing cost and environmental impact. The use of one-pot methods and acid-base neutralization steps facilitates scalability.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Outcome/Notes |
|---|---|---|
| Starting materials | Phenyl hydrazine hydrochloride, methyl isopropyl ketone | Formation of indoline ring via condensation |
| Catalysts | Sulfuric acid | Promotes cyclization and methylation |
| Solvents | Alcohol solvents (e.g., methanol, ethanol) | Medium for condensation and methylation |
| Methylation reagent | Dimethyl sulfate | Introduces methyl groups at nitrogen |
| Protection/deprotection | Toluoyl esters; selective hydrolysis with weak base | Protects ester groups during synthesis |
| Salt formation | Hydrochloric acid treatment | Produces hydrochloride salt for stability |
| Purification | Filtration, recrystallization | Removes impurities, isolates pure compound |
| Yield | Typically moderate to high (up to ~85%) | Dependent on reaction conditions |
Research Findings on Reaction Optimization
- Employing weaker bases than hydroxide during deprotection steps prevents unwanted hydrolysis of the methyl ester, improving overall yield and product purity.
- One-pot synthesis methods combining condensation, methylation, and acid-catalyzed steps reduce reaction time and waste generation.
- Acid-binding agents during methylation improve reaction efficiency and selectivity.
Q & A
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : High-resolution H and C-NMR are essential for confirming the indoline ring and ester moiety. For example, the methyl ester group appears as a singlet at δ 3.7–3.9 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm. IR spectroscopy (C=O stretch ~1700 cm) and X-ray crystallography (if single crystals are obtainable) provide additional structural validation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation, such as ring puckering in this compound?
- Methodological Answer : X-ray diffraction using programs like SHELXL or Mercury allows precise determination of puckering parameters. Apply Cremer-Pople coordinates to quantify deviations from planarity in the indoline ring. For example, a puckering amplitude Å indicates significant non-planarity. Compare with computational models (DFT) to validate experimental findings .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound?
- Methodological Answer : Use graph-set analysis to categorize hydrogen bonds (e.g., N–H···Cl or O–H···O interactions). Mercury can visualize these networks and calculate donor-acceptor distances. For example, the hydrochloride group typically forms strong N–H···Cl bonds (~2.8–3.0 Å), influencing crystal packing. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for physicochemical properties (e.g., LogP, solubility)?
- Methodological Answer : Perform comparative studies using software like ACD/Labs or PubChem-derived properties . Experimentally determine LogP via shake-flask method (octanol/water partitioning) and compare with predicted values. For solubility, use phase-solubility diagrams under varying pH (1–7.4). Discrepancies may arise from protonation states of the indoline nitrogen in hydrochloride form, requiring adjustment of computational parameters .
Q. What advanced impurity profiling methods are recommended for this compound in pharmaceutical research?
- Methodological Answer : Employ LC-MS/MS with charged aerosol detection (CAD) for trace impurity identification. Reference standards (e.g., indoline-4-carboxylic acid or methyl ester derivatives) are critical for spiking studies. Structural analogs like ethyl indole-2-carboxylate can guide method development for byproduct detection (e.g., ester hydrolysis products).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
